

L-Homophenylalanine tert-butyl ester hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *L-Homophenylalanine tert-butyl ester hydrochloride*

Cat. No.: B596667

[Get Quote](#)

CAS Number: 130316-46-0

This in-depth technical guide provides comprehensive information on **L-Homophenylalanine tert-butyl ester hydrochloride**, a key building block in synthetic organic chemistry, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, applications in peptide synthesis, and its relevance as a precursor in the development of therapeutic agents, including TNF- α modulators.

Chemical and Physical Properties

L-Homophenylalanine tert-butyl ester hydrochloride is a chiral amino acid derivative used in the synthesis of peptides and other complex organic molecules. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which can be removed under acidic conditions. The hydrochloride salt form enhances the compound's stability and handling properties.

Property	Value	Reference
CAS Number	130316-46-0	[1] [2] [3]
Molecular Formula	C ₁₄ H ₂₂ CINO ₂	[1]
Molecular Weight	271.79 g/mol	[1]
Appearance	White to off-white solid	[1]
Storage Temperature	Room Temperature, sealed in dry conditions	[1]

Applications in Peptide Synthesis

L-Homophenylalanine tert-butyl ester hydrochloride is a valuable building block in solid-phase peptide synthesis (SPPS), primarily utilizing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. The tert-butyl ester protects the C-terminus of the amino acid, preventing its participation in the peptide bond formation until it is intentionally deprotected.

General Experimental Protocol for use in Fmoc-SPPS:

The following is a generalized protocol for the incorporation of **L-Homophenylalanine tert-butyl ester hydrochloride** into a peptide sequence using manual or automated solid-phase peptide synthesis.

1. Resin Preparation:

- Start with a suitable resin (e.g., Wang, Rink Amide) pre-loaded with the first amino acid or a functional group for anchoring the first amino acid.
- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

2. Deprotection:

- Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for 10-20 minutes.

- Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc group.

3. Coupling of **L-Homophenylalanine tert-butyl ester hydrochloride**:

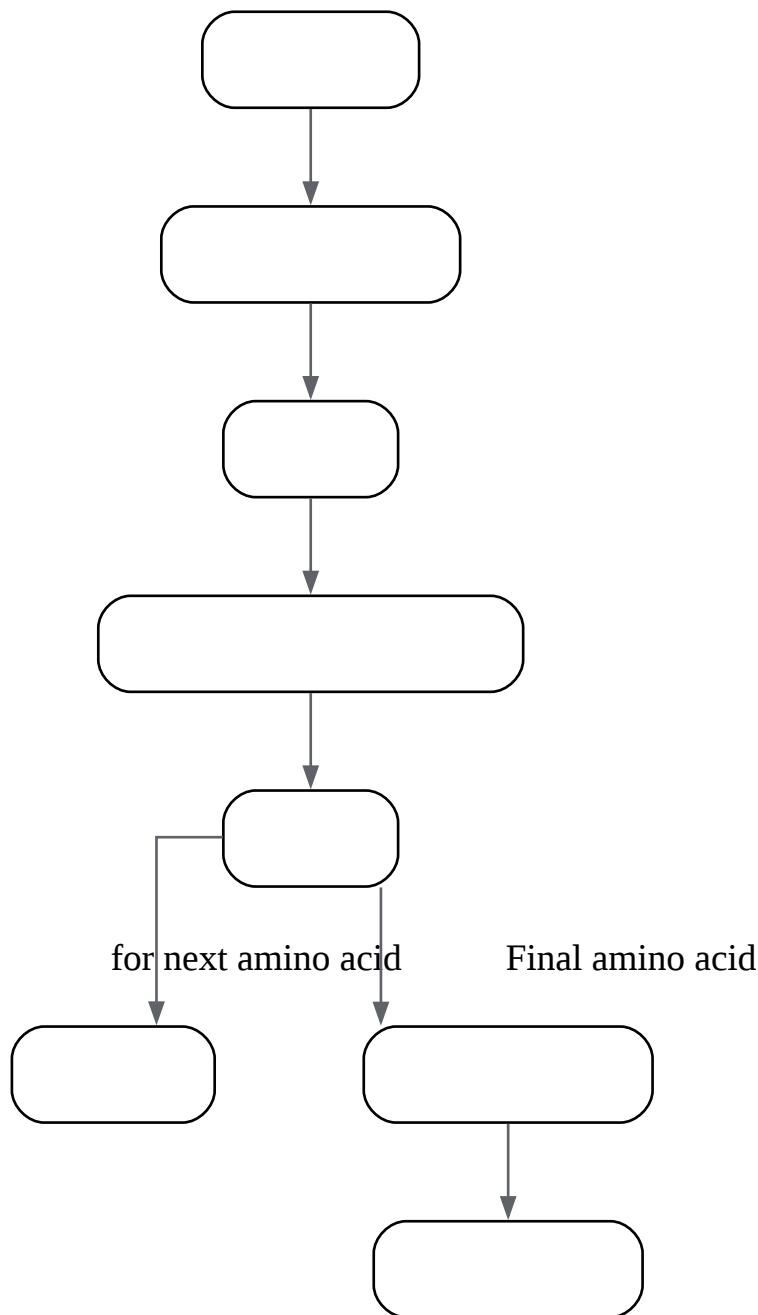
- In a separate vessel, dissolve **L-Homophenylalanine tert-butyl ester hydrochloride** (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU; 2-4 equivalents) in DMF.
- Add a base, such as diisopropylethylamine (DIPEA; 4-8 equivalents), to neutralize the hydrochloride salt and facilitate the coupling reaction.
- Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

4. Capping (Optional):

- To block any unreacted amino groups, the resin can be treated with an acetylating agent, such as acetic anhydride and DIPEA in DMF.

5. Repetition:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.


6. Cleavage and Deprotection:

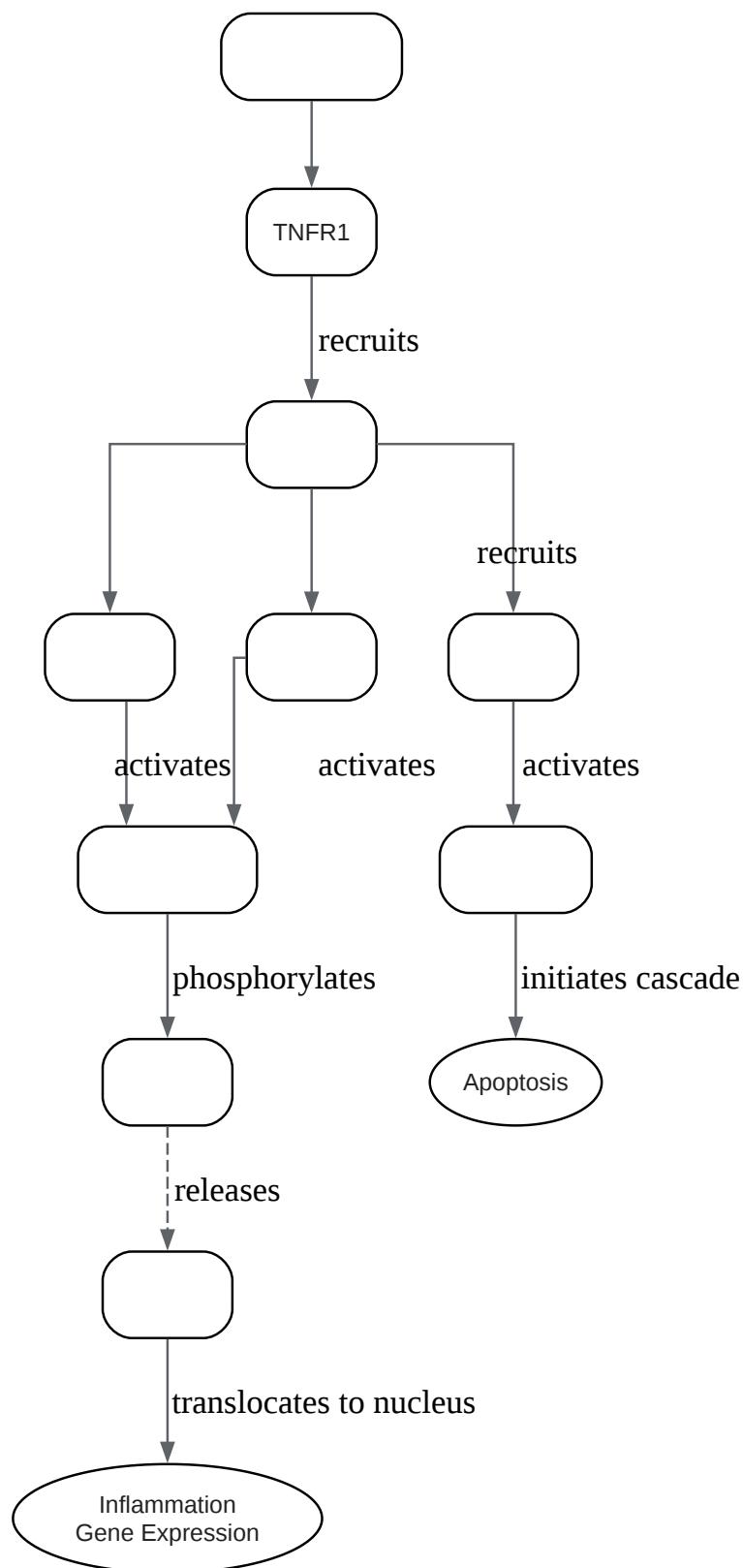
- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl ester of the C-terminal L-Homophenylalanine) are removed simultaneously.
- This is typically achieved by treating the resin with a cleavage cocktail, most commonly trifluoroacetic acid (TFA) in the presence of scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

7. Precipitation and Purification:

- The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether.
- The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Peptide Synthesis

[Click to download full resolution via product page](#)


Fmoc-SPPS Workflow

Relevance to TNF- α Signaling Pathway

L-Homophenylalanine is a precursor in the synthesis of various bioactive molecules, including macrocyclic compounds that act as modulators of Tumor Necrosis Factor-alpha (TNF- α). TNF- α is a pro-inflammatory cytokine that plays a central role in the inflammatory response and is implicated in a range of autoimmune diseases. Therefore, inhibitors of TNF- α are important therapeutic agents. The synthesis of these modulators often involves the incorporation of non-proteinogenic amino acids like L-Homophenylalanine to enhance potency, selectivity, and pharmacokinetic properties.

The TNF- α signaling pathway is a complex cascade that can lead to either cell survival and inflammation or apoptosis. The pathway is initiated by the binding of trimeric TNF- α to its receptors, TNFR1 or TNFR2.

TNF- α Signaling Pathway Diagram

[Click to download full resolution via product page](#)

TNF- α Signaling Cascade

This guide provides a foundational understanding of **L-Homophenylalanine tert-butyl ester hydrochloride** for its application in research and development. For specific applications and protocols, researchers should consult relevant literature and safety data sheets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- To cite this document: BenchChem. [L-Homophenylalanine tert-butyl ester hydrochloride: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b596667#l-homophenylalanine-tert-butyl-ester-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com